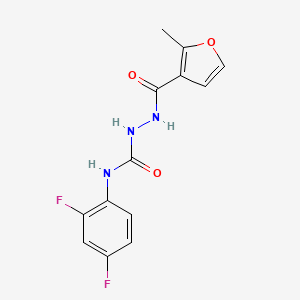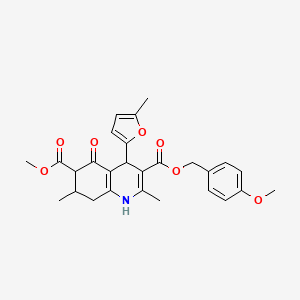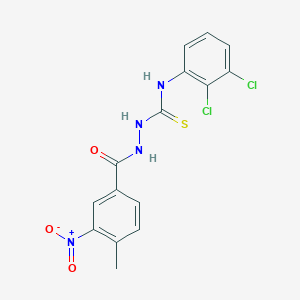
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, also known as DFH-3, is a chemical compound that has been widely studied for its potential applications in various fields of science. DFH-3 is a hydrazine derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it has been shown to interact with a number of different molecular targets, including enzymes and receptors. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to interact with various receptors, including the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the proliferation and migration of cancer cells. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has a number of advantages for use in lab experiments, including its high purity and stability, and its ability to interact with a range of molecular targets. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and characterization.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and characterization, and the elucidation of its mechanism of action. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide may also have potential applications in other fields of science, such as materials science and catalysis, and further research in these areas may lead to the development of new technologies and materials.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-11-3-2-8(14)6-10(11)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWXCPWSQYDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxy-4-nitrophenyl)-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4115454.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4115459.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4115488.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)

![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)

![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)

![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)